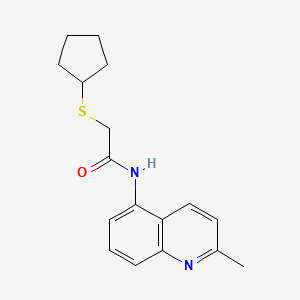
2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies, including photochemically induced cyclization and coupling methods using dicyclohexylcarbodiimide (DCC) and azide . For instance, the synthesis of 1-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines is achieved through cyclization of N-[2-(o-styryl)phenylethyl]acetamides . Similarly, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates are synthesized using DCC and azide coupling methods . These methods could potentially be adapted for the synthesis of 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide.
Molecular Structure Analysis
The molecular structure and vibrational spectroscopy of related compounds have been investigated using DFT calculations, FT-IR, and FT-Raman spectroscopy . Theoretical values obtained from these studies are in good agreement with experimental data, providing insights into the molecular electrostatic potential and frontier molecular orbitals. Charge transfer within the molecule is evidenced by natural bond orbital analysis . These techniques could be applied to analyze the molecular structure of 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide.
Chemical Reactions Analysis
The reactivity of related compounds, such as cyanothioacetamide, with various ketones and enamines has been studied, revealing non-regiospecific interactions leading to mixtures of pyridine derivatives . This information could be useful in predicting the chemical reactivity of the cyclopentylthio and quinolinyl moieties in 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their antiproliferative activities against various cancer cell lines, have been evaluated . For example, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have shown specific cytotoxicity against human nasopharyngeal carcinoma cell lines . Additionally, molecular docking studies suggest that similar compounds might exhibit inhibitory activity against targets like the BRCA2 complex . These studies provide a foundation for understanding the potential properties of 2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide.
科学的研究の応用
Facile Synthesis Techniques
A study presented a high-yielding cyclisation technique for a related compound, demonstrating the potential for efficient synthesis methods that could be applied to compounds like "2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide" (King, 2007).
Structural and Inclusion Properties
Research on the structural aspects of amide-containing isoquinoline derivatives highlighted the formation of gels and crystalline solids under different conditions, suggesting potential applications in material science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative related to "2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide" showed significant antiviral and antiapoptotic effects, suggesting potential therapeutic applications in viral infections like Japanese encephalitis (Ghosh et al., 2008).
Antitumor Activity
A series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, indicating that derivatives of "2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide" might possess similar biological activities (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-(2-methylquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-9-10-14-15(18-12)7-4-8-16(14)19-17(20)11-21-13-5-2-3-6-13/h4,7-10,13H,2-3,5-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLNVYMBYXVVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CSC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(2-methylquinolin-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2519301.png)
![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate](/img/structure/B2519304.png)
![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)
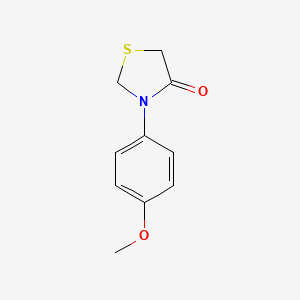
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2519309.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)
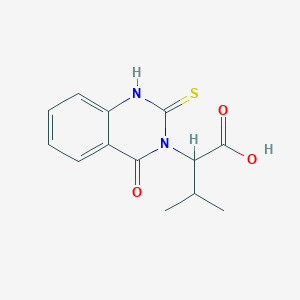


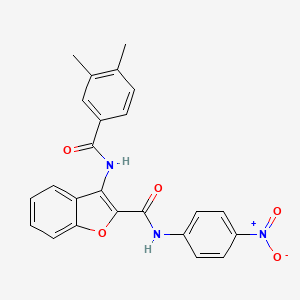
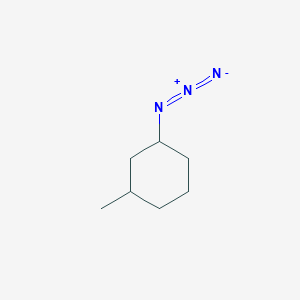
![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519319.png)
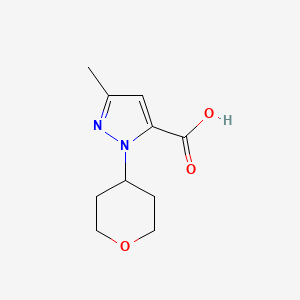
![8-(2-Chloroacetyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2519321.png)